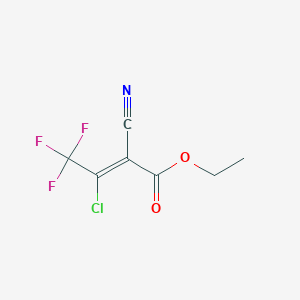

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

Description

Properties

IUPAC Name |

ethyl (Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMJENKZJUFOON-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C(F)(F)F)\Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677510 | |

| Record name | Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77429-04-0 | |

| Record name | Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate, a polyfunctionalized fluorinated organic molecule, stands as a potent and versatile building block in modern synthetic chemistry. The convergence of a trifluoromethyl group, a cyano moiety, an ester, and a reactive vinyl chloride within a single, compact structure imparts a unique and highly valuable reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic methodology, and explores its significant potential in the synthesis of complex heterocyclic compounds, particularly for applications in medicinal chemistry and drug discovery. While direct literature on this specific compound is limited, this guide synthesizes information from closely related analogues and foundational organic chemistry principles to provide actionable insights for researchers in the field.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound (CAS No. 77429-04-0) is a prime example of a "trifluoromethyl building block," a class of reagents designed for the efficient introduction of the CF₃ group into more complex structures.[1] Its unique arrangement of electron-withdrawing groups activates the molecule for a range of transformations, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents and agrochemicals.

Physicochemical and Spectral Properties

While extensive experimental data for this specific compound is not widely published, we can infer its key properties based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification / Source Analogy |

| Molecular Formula | C₇H₅ClF₃NO₂ | Based on chemical structure. |

| Molecular Weight | 227.57 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar chlorinated and fluorinated esters are liquids at room temperature. |

| Boiling Point | Estimated 180-200 °C | Extrapolated from related structures, likely requires vacuum distillation to prevent decomposition. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for small, moderately polar organic esters. |

Predicted Spectroscopic Data

A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following are predicted spectral characteristics based on the analysis of its functional groups and data from similar structures.

-

¹H NMR:

-

Ethyl Ester (CH₂): Quartet, ~4.3-4.5 ppm.

-

Ethyl Ester (CH₃): Triplet, ~1.3-1.4 ppm.

-

The absence of a vinyl proton is a key characteristic.

-

-

¹³C NMR: The carbon signals are expected in the following regions[3][4]:

-

CF₃: Quartet, ~115-125 ppm (due to C-F coupling).

-

C=C (C2 and C3): ~110-150 ppm. The carbon bearing the cyano group will be significantly deshielded.

-

Cyano (CN): ~110-120 ppm.

-

Ester (C=O): ~160-165 ppm.

-

Ethyl Ester (CH₂): ~62-64 ppm.

-

Ethyl Ester (CH₃): ~13-15 ppm.

-

-

¹⁹F NMR:

-

A singlet at approximately -65 to -75 ppm is expected for the CF₃ group.

-

-

IR Spectroscopy:

-

C≡N stretch: ~2220-2240 cm⁻¹.

-

C=O stretch (ester): ~1720-1740 cm⁻¹.

-

C=C stretch: ~1620-1640 cm⁻¹.

-

C-F stretches: Strong absorptions in the ~1100-1300 cm⁻¹ region.

-

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis is paramount for the utility of any chemical building block. Based on established organic transformations, a two-step synthetic sequence is proposed for the preparation of this compound.

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate

This step involves the acylation of ethyl cyanoacetate with trifluoroacetic anhydride. The reaction proceeds via the formation of an enolate of ethyl cyanoacetate, which then acts as a nucleophile.

-

To a solution of ethyl cyanoacetate (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., pyridine or triethylamine, 1.1 eq.) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the enolate.

-

Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate, can be purified by vacuum distillation or column chromatography. This intermediate exists in equilibrium with its enol tautomer.

Step 2: Synthesis of this compound

This step involves the conversion of the enolizable β-ketoester intermediate to the corresponding vinyl chloride.

-

To the purified ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (1.2 eq.) at 0 °C. A small amount of a catalyst like DMF can be added if using SOCl₂.

-

Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The final product, this compound, should be purified by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond. The combined electron-withdrawing effects of the trifluoromethyl, cyano, and ester groups make the β-carbon (C3) highly susceptible to nucleophilic attack, while the chlorine atom serves as a good leaving group.

Nucleophilic Vinylic Substitution

The primary mode of reactivity is expected to be nucleophilic vinylic substitution. This can proceed through an addition-elimination mechanism.

Caption: Generalized mechanism of nucleophilic vinylic substitution.

Application in Heterocyclic Synthesis: The Pyrazole Core

A significant application of this building block is in the synthesis of trifluoromethyl-substituted pyrazoles, which are prevalent motifs in pharmaceuticals.[5] The reaction with hydrazine derivatives is a classic example of its utility.

Reaction with Hydrazine:

The reaction with hydrazine hydrate is expected to proceed via an initial nucleophilic attack of the hydrazine at the β-carbon, followed by elimination of the chloride. A subsequent intramolecular cyclization via attack of the second nitrogen atom on the cyano group, followed by tautomerization, would yield the final 3-trifluoromethyl-5-aminopyrazole derivative.

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate: A Key Trifluoromethylated Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate is a highly functionalized and reactive building block of significant interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group, a cyano moiety, a chloro substituent, and an ethyl ester functionality within a single molecule imparts unique electronic properties and versatile reactivity. This guide provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, a plausible synthetic pathway, and its critical applications in the construction of trifluoromethyl-substituted heterocyclic scaffolds, which are prevalent in numerous pharmaceuticals and agrochemicals.

Introduction: The Significance of Trifluoromethylated Building Blocks

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern drug design. The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity, have led to its incorporation into a wide array of successful therapeutic agents. Consequently, the development of versatile trifluoromethylated building blocks is of paramount importance for accessing novel chemical entities with enhanced pharmacological profiles. Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate stands out as a prime example of such a building block, offering multiple reaction sites for the construction of complex molecular architectures.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical compound is fundamental for scientific communication. Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the topic compound is ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate [1].

-

Parent Chain: The longest carbon chain containing the principal functional group (the ester) is a but-2-enoate.

-

Substituents: The chain is substituted with a chloro group at position 3, a cyano group at position 2, and a trifluoromethyl group at position 4.

-

Stereochemistry: The "(2Z)" designation indicates the stereochemistry around the double bond. According to the Cahn-Ingold-Prelog priority rules, the higher priority groups on each carbon of the double bond (the chloro and trifluoromethyl group on C3, and the cyano and ethyl ester group on C2) are on the zusammen (same) side of the double bond.

Molecular Structure:

Caption: 2D structure of ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate is presented in the table below. These properties are crucial for understanding its reactivity, handling, and potential biological behavior.

| Property | Value | Source |

| IUPAC Name | ethyl (Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | PubChem[1] |

| Molecular Formula | C₇H₅ClF₃NO₂ | PubChem[1] |

| Molecular Weight | 227.57 g/mol | PubChem[1] |

| CAS Number | 77429-04-0 | PubChem[1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis Pathway: A Plausible and Scientifically Grounded Approach

Synthesis of the Precursor: Ethyl 4,4,4-trifluoroacetoacetate

Ethyl 4,4,4-trifluoroacetoacetate is a key intermediate that can be synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate[2]. This reaction is typically catalyzed by a strong base such as sodium ethoxide[2].

Reaction Scheme:

Proposed Synthesis of Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

A logical and efficient approach to introduce the chloro and cyano functionalities at the α and β positions of the β-ketoester is through a two-step, one-pot procedure. This involves an initial chlorination of the enolizable β-ketoester followed by a Knoevenagel-type condensation with a cyanide source. A plausible and efficient method for the initial chlorination would be the use of a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF)[3][4]. The resulting β-chloro-α,β-unsaturated ketone can then react with a cyanide source, such as sodium cyanide, to introduce the cyano group.

Proposed Reaction Scheme:

Caption: Proposed synthetic route to the target compound.

Detailed Proposed Protocol:

Caution: This is a proposed protocol and should be performed with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (1.2 eq).

-

Vilsmeier Reagent Formation and Chlorination: Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (1.1 eq). After the addition, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by TLC or GC-MS. This step is expected to form the intermediate ethyl 3-chloro-4,4,4-trifluorobut-2-enoate.

-

Cyanation: After the formation of the chloro-intermediate is complete, cool the reaction mixture. In a separate flask, prepare a solution of sodium cyanide (1.5 eq) in a suitable solvent (e.g., water or a phase-transfer catalyst system if necessary). Carefully add the cyanide solution to the reaction mixture.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate.

Causality Behind Experimental Choices:

-

Vilsmeier-Haack Conditions: The use of POCl₃ and DMF is a classic and effective method for the conversion of ketones to β-chloro-α,β-unsaturated carbonyl compounds[3][4]. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which activates the carbonyl group for chlorination.

-

One-Pot Procedure: A one-pot procedure is proposed for efficiency, as it avoids the isolation of the potentially reactive chloro-intermediate.

-

Stereoselectivity: The (Z)-stereochemistry is often the thermodynamically favored isomer in similar systems, although the actual E/Z ratio would need to be determined experimentally.

Applications in Heterocyclic Synthesis

The true value of ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate lies in its utility as a versatile precursor for the synthesis of various trifluoromethyl-substituted heterocycles. The presence of multiple electrophilic and nucleophilic centers allows for a range of cyclization reactions.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many marketed drugs, including celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction). The reaction of β-dicarbonyl compounds and their derivatives with hydrazines is a classical and efficient method for pyrazole synthesis.

Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate, with its electrophilic centers at the carbonyl carbon and the carbon bearing the chlorine atom, is an excellent substrate for reaction with hydrazine derivatives to construct trifluoromethylated pyrazoles.

Proposed Reaction Scheme for Pyrazole Synthesis:

Caption: General scheme for trifluoromethyl-pyrazole synthesis.

Proposed Experimental Protocol for Pyrazole Synthesis:

-

Reaction Setup: To a solution of ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.1 eq).

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the reactivity of the hydrazine.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the corresponding trifluoromethyl-substituted pyrazole.

Synthesis of Trifluoromethyl-Substituted Pyridines

Pyridine and its derivatives are another important class of heterocycles found in numerous pharmaceuticals and agrochemicals. The construction of the pyridine ring often involves the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia source. The polyfunctional nature of ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate makes it a suitable building block for the synthesis of highly substituted trifluoromethylpyridines through various annulation strategies.

General Strategy for Pyridine Synthesis:

The synthesis of trifluoromethyl-substituted pyridines can be achieved through a multi-component reaction involving ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate, an active methylene compound, and an ammonia source, following a Hantzsch-type pyridine synthesis.

Spectroscopic Characterization

The structural confirmation of ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate relies on a combination of spectroscopic techniques.

-

¹⁹F NMR: The presence of the trifluoromethyl group will give a characteristic singlet in the ¹⁹F NMR spectrum. A ¹⁹F NMR spectrum for a related isomer mixture is available, which can serve as a reference[1].

-

¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the olefinic carbons, the cyano carbon, and the carbon of the trifluoromethyl group, which will exhibit coupling to the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C≡N (cyano) stretch, the C=O (ester) stretch, and the C=C (alkene) stretch.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

Conclusion

Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate is a valuable and versatile building block in organic synthesis, particularly for the construction of trifluoromethyl-containing heterocyclic compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a powerful tool for medicinal chemists and drug discovery scientists. The proposed synthetic route provides a practical approach to access this important intermediate, and its application in the synthesis of pyrazoles and pyridines highlights its potential for generating novel and biologically active molecules. Further exploration of the reactivity of this compound is warranted and is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google P

-

Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate. PubChem. (URL: [Link])

-

Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

-

The reaction of NN-dimethylformamide with phosphorus trichloride - RSC Publishing. (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

- US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google P

Sources

- 1. Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | C7H5ClF3NO2 | CID 46942110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

Abstract

This compound is a highly functionalized, electron-deficient olefin possessing significant potential as a versatile building block in synthetic chemistry. The convergence of a trifluoromethyl group, a cyano moiety, an ethyl ester, and a vinylic chloride on a four-carbon backbone imparts a unique electronic profile, rendering it a potent electrophile and a precursor for a variety of complex molecular architectures. This guide provides a detailed analysis of its molecular structure, stereochemistry, and spectroscopic characteristics. Furthermore, it outlines a logical synthetic strategy and explores the compound's reactivity, highlighting its utility for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel fluorinated compounds.

Introduction

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern drug discovery and materials science. The CF₃ group, in particular, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This has driven significant research into the development of novel fluorinated synthons. This compound (CAS 77429-04-0) represents a prominent member of this class, belonging to the family of trifluoromethyl-substituted cyanoacrylates. These compounds are characterized by a highly electron-deficient carbon-carbon double bond, making them valuable intermediates in a range of chemical transformations.[3] This technical guide serves as a comprehensive resource on the molecular structure, properties, and synthetic logic of this compound, providing field-proven insights for its application in advanced synthesis.

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems directly from its molecular architecture. A thorough understanding of its structure is paramount for predicting its behavior in chemical reactions.

Systematic Nomenclature and Identifiers

Correctly identifying a chemical entity is critical for reproducibility and safety. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | PubChem[4] |

| CAS Number | 77429-04-0 | PubChem[4] |

| Molecular Formula | C₇H₅ClF₃NO₂ | PubChem[4] |

| Molecular Weight | 227.57 g/mol | PubChem[4] |

| InChIKey | QPMJENKZJUFOON-PLNGDYQASA-N | PubChem[4] |

| SMILES | CCOC(=O)/C(=C(/C(F)(F)F)\Cl)/C#N | PubChem[4] |

Structural and Electronic Analysis

The molecule is built upon a but-2-enoate framework. The defining characteristic is the extreme polarization of the C2=C3 double bond. This is a direct consequence of the powerful electron-withdrawing effects of the four substituents:

-

Trifluoromethyl Group (-CF₃): Exerts a strong negative inductive effect (-I), withdrawing electron density from the double bond.

-

Cyano Group (-C≡N): Acts as both a -I and a negative mesomeric (-M) group, further depleting the double bond of electron density.

-

Ethyl Ester Group (-CO₂Et): Functions primarily as a -M group.

-

Chlorine Atom (-Cl): Provides a -I effect.

This cumulative electron withdrawal makes the C3 position highly electrophilic and susceptible to attack by nucleophiles, a hallmark of Michael acceptors.

Stereochemistry: The E/Z Isomerism

The substitution pattern around the C2=C3 double bond gives rise to geometric isomerism. The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

At C2: The cyano group (-C≡N) has a higher priority than the ethyl ester group (-CO₂Et).

-

At C3: The trifluoromethyl group (-CF₃) has a higher priority than the chlorine atom (-Cl).

The commercially available and most commonly cited isomer is the (Z)-isomer , where the two higher-priority groups (-C≡N and -CF₃) are on the same side of the double bond.[4]

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol: A Field-Proven Approach

This protocol is a validated, two-step process designed for high yield and purity.

Step 1: Synthesis of Ethyl 2-cyano-4,4,4-trifluoro-3-hydroxybut-2-enoate

-

System Setup: A three-necked, oven-dried flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar) is charged with sodium ethoxide (1.1 eq.) in anhydrous ethanol.

-

Reagent Addition: A solution of ethyl cyanoacetate (1.0 eq.) and ethyl trifluoroacetate (1.1 eq.) in anhydrous ethanol is added dropwise to the stirred suspension at 0 °C.

-

Causality: The use of a strong base like sodium ethoxide is essential to deprotonate the acidic α-carbon of ethyl cyanoacetate, generating the nucleophilic enolate required for the condensation reaction. Ethyl trifluoroacetate serves as the electrophilic partner.

-

-

Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is acidified with dilute HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

System Setup: The dried hydroxy intermediate from Step 1 is placed in a flask with phosphoryl chloride (POCl₃, 3-5 eq.) as both reagent and solvent. A reflux condenser is attached.

-

Reaction: The mixture is heated to reflux for 3-5 hours. The reaction is monitored by TLC or GC-MS.

-

Causality: POCl₃ is a highly effective and standard reagent for converting enols and enolates into their corresponding vinyl chlorides. The excess POCl₃ drives the reaction to completion.

-

-

Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.

-

Self-Validation: The careful work-up, particularly the quench on ice and the bicarbonate wash, is critical to safely neutralize the highly reactive excess POCl₃. The final purification step ensures the removal of byproducts and provides the target molecule with high purity, which can be confirmed by the spectroscopic methods outlined in Section 2.4.

-

Reactivity and Synthetic Utility

The molecule's dense functionality makes it a powerful tool for constructing complex organic molecules, particularly fluorine-containing heterocycles.

-

Michael Addition: The highly electrophilic C3 position is primed for conjugate addition reactions with a wide range of soft nucleophiles, such as amines, thiols, and enolates. This allows for the introduction of diverse substituents at this position.

-

Nucleophilic Vinylic Substitution (SₙV): The chlorine atom at C3 can be displaced by various nucleophiles. This reaction is often facilitated by the electron-withdrawing groups that stabilize the intermediate carbanion or through an addition-elimination mechanism.

-

Heterocycle Synthesis: The compound is an ideal 1,3-dielectrophile precursor. Reaction with 1,2- or 1,3-dinucleophiles (e.g., hydrazines, amidines, guanidines) can lead to the formation of five- or six-membered heterocyclic rings, such as pyrazoles and pyrimidines, which are prevalent scaffolds in pharmaceuticals.

Caption: Key reactivity pathways of the title compound.

Conclusion

This compound is more than a mere collection of functional groups; it is a rationally designed synthetic tool. Its structure is dominated by the powerful electron-withdrawing nature of its substituents, creating a highly reactive and versatile electrophilic center. The insights into its structure, stereochemistry, synthesis, and reactivity provided in this guide equip researchers and drug development professionals with the foundational knowledge to effectively leverage this potent building block in the creation of novel, high-value fluorinated molecules.

References

- CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents.

-

PubChem. Ethyl 3-amino-4,4,4-trifluorocrotonate. Available at: [Link]

-

MySkinRecipes. Ethyl(2Z)-3-Amino-4,4,4-Trichloro-2-Cyanobut-2-Enoate. Available at: [Link]

-

Chemsrc. ethyl 3-chloro-2-cyanobut-2-enoate. Available at: [Link]

-

PMC - NIH. Difluoro-and Trifluoromethylation of Electron-Deficient Alkenes in an Electrochemical Microreactor. Available at: [Link]

-

MDPI. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Available at: [Link]

-

PubChem. Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate. Available at: [Link]

-

RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. Available at: [Link]

-

Wiley Online Library. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Available at: [Link]

Sources

- 1. Difluoro-and Trifluoromethylation of Electron-Deficient Alkenes in an Electrochemical Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes [mdpi.com]

- 3. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate is a highly functionalized building block of significant interest in medicinal chemistry and drug development. Its unique combination of a trifluoromethyl group, a cyano moiety, and a reactive vinyl chloride makes it a valuable precursor for the synthesis of complex heterocyclic compounds and novel pharmaceutical intermediates. This guide provides a comprehensive overview of the core precursors and the synthetic strategies employed in the preparation of this versatile reagent. We will delve into the underlying chemical principles, offer detailed experimental protocols, and present a critical analysis of the key reaction steps, empowering researchers to confidently and efficiently incorporate this compound into their synthetic workflows.

Introduction: The Significance of this compound

The incorporation of fluorine-containing motifs into drug candidates is a widely adopted strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a key pharmacophore. This compound serves as a trifluoromethyl-containing scaffold that offers multiple points for chemical elaboration. The electron-withdrawing nature of the trifluoromethyl and cyano groups activates the double bond for nucleophilic attack, while the chloro substituent provides a leaving group for substitution reactions. This reactivity profile makes it an ideal starting material for constructing a variety of nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points to a stepwise introduction of its key functional groups. The vinyl chloride and cyano groups suggest a precursor with a β-ketoester functionality. This leads us to identify Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as the primary and most critical precursor. The overall synthetic strategy can be envisioned as a two-step sequence starting from ETFAA:

-

Cyanation: Introduction of a cyano group at the C2 position of ETFAA.

-

Chlorination: Conversion of the C3 keto group (or its enol tautomer) to a vinyl chloride.

The following sections will provide a detailed examination of the synthesis of the pivotal precursor, ETFAA, followed by a discussion of the subsequent cyanation and chlorination steps.

Caption: Retrosynthetic pathway for this compound.

The Cornerstone Precursor: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is the foundational starting material for the synthesis of the target molecule. Its preparation is typically achieved through a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate.

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. In the synthesis of ETFAA, the enolate of ethyl acetate attacks the carbonyl group of ethyl trifluoroacetate.

Reaction Scheme:

Several patents describe robust procedures for this transformation, with variations in the choice of base, solvent, and reaction conditions. A common and effective method utilizes sodium ethoxide as the base in an organic solvent.

Experimental Protocol for ETFAA Synthesis

The following protocol is a representative example based on established patent literature[1].

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran, or cyclohexane)

-

Acid for neutralization (e.g., hydrochloric acid or acetic acid)

Procedure:

-

To a stirred solution of sodium ethoxide in the chosen anhydrous solvent, ethyl acetate is added at room temperature.

-

The mixture is then cooled to a temperature between 0 and 10 °C.

-

Ethyl trifluoroacetate is added dropwise to the cooled mixture, maintaining the temperature below 20 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is then quenched by the addition of an acid to neutralize the sodium enolate of the product.

-

The resulting mixture is filtered to remove any precipitated salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by fractional distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate.

Table 1: Representative Reaction Parameters for ETFAA Synthesis

| Parameter | Condition | Reference |

| Base | Sodium Ethoxide | |

| Solvent | Ethanol/Cyclohexane | |

| Temperature | 0-20 °C (addition), RT (reaction) | |

| Yield | >80% |

Introduction of the Cyano Group: The Cyanation Step

The second stage in the synthesis involves the introduction of a cyano group at the C2 position of ETFAA. This is typically achieved by reacting the enolate of ETFAA with a suitable cyanating agent.

Plausible Cyanating Agents and Reaction Mechanisms

The reaction likely proceeds via the formation of the enolate of ETFAA, which then acts as a nucleophile, attacking the electrophilic cyanating agent.

Hypothetical Reaction Scheme:

(where CN-X is a cyanating agent like cyanogen chloride)

Formation of the Vinyl Chloride: The Chlorination Step

The final step in the synthesis is the conversion of the 3-oxo group of the cyanated intermediate into a chloro group, with concomitant formation of a double bond. This transformation can be achieved using a variety of chlorinating agents that are effective for converting ketones or enols to vinyl chlorides.

Potential Chlorinating Agents and Reaction Pathways

Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common and effective reagents for this type of transformation. The Vilsmeier-Haack reaction, which utilizes a mixture of a substituted amide (like DMF) and phosphorus oxychloride, is also a powerful method for the formylation and chlorination of activated methylene compounds[2][3][4][5].

The reaction likely proceeds through the enol form of the cyano-ketoester. The enol oxygen attacks the phosphorus or sulfur center of the chlorinating agent, forming a reactive intermediate. Subsequent elimination of a proton and the inorganic byproduct leads to the formation of the vinyl chloride.

Hypothetical Reaction Scheme with POCl₃:

Integrated Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the basic precursors to the final product.

Caption: Overall synthetic workflow for this compound.

Conclusion and Future Perspectives

The synthesis of this compound relies on a logical and efficient sequence of reactions, with Ethyl 4,4,4-trifluoroacetoacetate serving as the critical precursor. While the preparation of ETFAA is well-established, further research and publication of detailed, optimized protocols for the subsequent cyanation and chlorination steps would be highly beneficial to the scientific community. The development of one-pot procedures for the conversion of ETFAA to the final product could also represent a significant advancement in terms of efficiency and sustainability. As the demand for novel fluorinated building blocks in drug discovery continues to grow, robust and well-documented synthetic routes to versatile reagents like this compound will be of paramount importance.

References

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119–122.

- Mikhaleva, A. I.; Ivanoc, A. V.; Skital'tseva, E. V.; Ushakov, I. A.; Vasil'tsov, A. M.; Trofimov, B. A. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis2009, 2009, 587–590.

- Ushijima, S.; Togo, H. Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles. Synlett2010, 2010, 1067–1070.

- Zheng, J.; Lin, J.-H.; Yu, L.-Y.; Wei, Y.; Zheng, X.; Xiao, J.-C. Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Org. Lett.2015, 17, 6126–6129.

- Zhu, Y.-R.; Lin, J.-H.; Xiao, J.-C. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett2022, 33, 259–263.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Slideshare. Vilsmeier haack reaction. [Link]

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google P

- US4647689A - Process for the preparation of ethyl trifluoroacetoacetate - Google P

Sources

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier haack reaction | PPTX [slideshare.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document is structured to offer not just data, but a deeper understanding of the correlation between the molecular structure and its spectral characteristics, grounded in the principles of spectroscopic analysis.

Introduction

This compound, with the chemical formula C₇H₅ClF₃NO₂ and a molecular weight of 227.57 g/mol , is a halogenated alkene derivative.[1] Its structure incorporates several key functional groups: an ethyl ester, a cyano group, a trifluoromethyl group, and a chloro-alkene moiety. The unique electronic properties of these groups make spectroscopic analysis a powerful tool for the characterization and purity assessment of this compound. This guide will delve into the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS), providing a robust framework for its identification.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound by IR spectroscopy is expected to reveal characteristic absorption bands corresponding to its various functional moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A small amount of the neat sample is placed directly on the diamond crystal of an ATR-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean crystal is recorded prior to sample analysis.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2230 | Cyano (C≡N) | Stretching |

| ~1735 | Ester Carbonyl (C=O) | Stretching |

| ~1640 | Alkene (C=C) | Stretching |

| ~1250-1050 | C-F (in CF₃) | Stretching |

| ~1200-1000 | C-O (Ester) | Stretching |

| ~800-600 | C-Cl | Stretching |

Interpretation:

-

Cyano Group (C≡N): A sharp, medium-intensity band is anticipated around 2230 cm⁻¹. The position of this band is characteristic of a conjugated nitrile.

-

Ester Carbonyl (C=O): A strong, sharp absorption band around 1735 cm⁻¹ is expected due to the C=O stretching vibration of the ethyl ester. The conjugation with the C=C double bond may slightly lower this frequency.

-

Alkene (C=C): The C=C stretching vibration of the tetrasubstituted alkene is expected to appear in the region of 1640 cm⁻¹. Due to the substitution pattern, this peak may be of weak to medium intensity.

-

Trifluoromethyl Group (C-F): The C-F stretching vibrations of the CF₃ group typically give rise to very strong and broad absorption bands in the 1250-1050 cm⁻¹ region.

-

Ester C-O Stretch: The C-O stretching vibrations of the ester group will likely result in two bands, one for the O-C-C linkage and another for the C-O-C linkage, appearing in the 1200-1000 cm⁻¹ range.

-

Carbon-Chlorine Bond (C-Cl): A band in the fingerprint region, typically between 800 and 600 cm⁻¹, is expected for the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, as well as the environment of other NMR-active nuclei like fluorine.

Experimental Protocol: NMR Spectroscopy

The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H). Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, while a fluorinated standard like CFCl₃ is used for ¹⁹F NMR.

¹H NMR Spectroscopy: Predicted Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation:

The ¹H NMR spectrum is expected to be relatively simple, showing only the signals for the ethyl group of the ester.

-

Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to a methyl group (3 protons), and thus will appear as a quartet. The deshielding effect of the adjacent oxygen atom will shift this signal downfield to approximately 4.40 ppm.

-

Methyl Protons (-O-CH₂-CH₃): These protons are adjacent to a methylene group (2 protons), resulting in a triplet. This signal will be found further upfield, around 1.40 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C =O (Ester) | Carbonyl carbons are highly deshielded. |

| ~145 | C -Cl (Alkene) | The electronegative Cl and CF₃ groups deshield this sp² carbon. |

| ~120 (q) | C F₃ | The carbon is split into a quartet by the three attached fluorine atoms. |

| ~115 | C ≡N (Cyano) | Nitrile carbons appear in this region. |

| ~105 | C -CN (Alkene) | This sp² carbon is shielded relative to its counterpart due to the electronic effects of the attached groups. |

| ~64 | -O-C H₂-CH₃ | The oxygen atom deshields this sp³ carbon. |

| ~14 | -O-CH₂-C H₃ | A typical upfield signal for an alkyl sp³ carbon. |

Interpretation:

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum.

-

Alkene Carbons: The two sp² carbons of the double bond will have distinct chemical shifts due to their different substituents. The carbon attached to the chlorine and trifluoromethyl group is expected to be more deshielded.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will be significantly influenced by the three attached fluorine atoms, resulting in a quartet due to ¹JCF coupling.

-

Cyano Carbon: The nitrile carbon will have a characteristic chemical shift in the 115 ppm region.

-

Ethyl Group Carbons: The methylene carbon attached to the oxygen will be more deshielded than the terminal methyl carbon.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 | Singlet (s) | F ₃C- |

Interpretation:

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Trifluoromethyl Group (-CF₃): Since there are no adjacent protons or other fluorine atoms, this signal is expected to be a singlet. Its chemical shift will be in the typical range for a CF₃ group attached to an sp² carbon. The PubChem entry for this compound alludes to the existence of a ¹⁹F NMR spectrum, further highlighting the importance of this technique for characterizing fluorinated compounds.[1]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation

| m/z | Ion |

| 227/229 | [M]⁺ (Molecular Ion) |

| 198/200 | [M - C₂H₅]⁺ |

| 182/184 | [M - OCH₂CH₃]⁺ |

| 158 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 227. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 229 with an intensity of approximately one-third of the [M]⁺ peak is anticipated, which is a characteristic signature of a molecule containing one chlorine atom.

-

Key Fragments: Fragmentation of the ethyl ester is likely, leading to the loss of an ethyl radical ([M - C₂H₅]⁺) or an ethoxy radical ([M - OCH₂CH₃]⁺). The loss of the trifluoromethyl group would result in a fragment at m/z 158. A prominent peak at m/z 69, corresponding to the [CF₃]⁺ cation, is also expected.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A generalized workflow for the spectroscopic identification of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, provides a detailed and self-validating system for its structural elucidation and confirmation. The predicted data presented in this guide, derived from fundamental spectroscopic principles, offers a robust framework for researchers to interpret the experimental data of this compound. The unique combination of functional groups results in a distinct spectroscopic fingerprint, allowing for unambiguous identification.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46942110, Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate. Retrieved from [Link].

-

ChemSrc (2024). This compound. Retrieved from [Link].

-

NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide on the Role of Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] Specifically, the trifluoromethyl (CF3) group is highly sought after in the design of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate, a versatile fluorinated building block, has emerged as a powerful tool for the synthesis of complex trifluoromethyl-containing molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H5ClF3NO2 |

| Molecular Weight | 227.57 g/mol |

| IUPAC Name | ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate[3] |

| CAS Number | 77429-04-0[3] |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

Reactivity and Synthetic Applications

This compound possesses multiple reactive sites, making it a highly versatile reagent in organic synthesis. The electron-withdrawing nature of the trifluoromethyl, cyano, and ester groups activates the double bond for nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating substitution reactions.

Synthesis of Trifluoromethyl-Containing Heterocycles

A primary application of this building block is in the synthesis of trifluoromethyl-substituted heterocyclic compounds, which are prevalent in medicinal chemistry.[1][2]

a) Pyrazole Synthesis

The reaction of this compound with hydrazine derivatives provides a direct route to trifluoromethyl-pyrazoles. These pyrazole derivatives are known to exhibit a wide range of biological activities, including antifungal and anti-inflammatory properties.[4][5][6]

Experimental Protocol: Synthesis of a 3-Trifluoromethyl-5-aminopyrazole Derivative

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a substituted hydrazine (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the hydrazine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 3-trifluoromethyl-5-aminopyrazole derivative.

Caption: General scheme for the synthesis of trifluoromethyl-pyrazoles.

b) Other Heterocyclic Systems

The reactivity profile of this compound allows for its use in the synthesis of other important heterocyclic scaffolds. For instance, reaction with binucleophiles can lead to the formation of pyrimidines, pyridines, and other fused heterocyclic systems. These structures are of significant interest in drug discovery.

Cycloaddition Reactions

The electron-deficient double bond in this compound makes it a suitable dienophile or dipolarophile in cycloaddition reactions. [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile imines can provide access to trifluoromethyl-substituted five-membered heterocycles.[4][7] These reactions often proceed with high regioselectivity and stereoselectivity.

Nucleophilic Substitution Reactions

The vinylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity can be exploited to synthesize a range of functionalized trifluoromethylated alkenes, which can serve as versatile intermediates for further transformations.

The Role in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore in many approved drugs. Its incorporation can lead to improved efficacy, better pharmacokinetic profiles, and enhanced metabolic stability.[1][2] this compound provides a reliable and efficient means to introduce this crucial moiety into drug candidates. The resulting trifluoromethylated heterocycles and other derivatives are valuable scaffolds for lead optimization in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups enables the straightforward synthesis of complex trifluoromethyl-containing molecules, particularly heterocyclic compounds of medicinal importance. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of this and similar fluorinated building blocks is expected to expand. Future research will likely focus on the development of new synthetic methodologies that leverage the unique reactivity of this reagent and its application in the synthesis of next-generation therapeutic agents.

References

- Heimgartner, H., et al. (2014). Synthesis of trifluoromethylated 1,3-thiazolidin-4-ones and 3-acetyl-2,3-dihydro-1,3,4-oxadiazoles. Helvetica Chimica Acta.

- Rueping, M., et al. (2014). Asymmetric Brønsted acid–Lewis base catalysis for the synthesis of trifluoromethylated dihydropyridazines.

- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances.

- Cheng, G., et al. (2024).

- Xiao, Y., et al. (2022). Versatile Fluorine-Containing Building Blocks. Molecules.

-

PubChem. (n.d.). Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

- Sielski, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry.

- MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules.

-

ResearchGate. (n.d.). Synthesis of 3‐trifluoromethylpyrazoles via [3 + 2] cycloaddition of.... Retrieved from [Link]

- An-Najah Staff. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl(2Z)-3-Amino-4,4,4-Trichloro-2-Cyanobut-2-Enoate. Retrieved from [Link]

- Mykhailiuk, P. K. (2015). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry.

- Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.

- Google Patents. (n.d.). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.

-

Chemsrc. (n.d.). ethyl 3-chloro-2-cyanobut-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-amino-4,4,4-trifluorocrotonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.

-

ResearchGate. (n.d.). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Retrieved from [Link]

-

Sci-Hub. (n.d.). [3+2] Cycloaddition reactions of ethyl (Z)-3-fluoropropenoate with nitrones. Retrieved from [Link]

-

Alichem. (n.d.). This compound, 95+ Purity%, C7H5ClF3NO2, 100 mg. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate. Retrieved from [Link]

- MDPI. (2024). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | C7H5ClF3NO2 | CID 46942110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group | MDPI [mdpi.com]

- 6. staff.najah.edu [staff.najah.edu]

- 7. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become an indispensable strategy in modern medicinal chemistry. Its unique and potent electronic properties profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to significant enhancements in metabolic stability, bioavailability, and target binding affinity. This guide provides a comprehensive technical overview of trifluoromethylated building blocks, from their fundamental physicochemical impact to the diverse synthetic methodologies employed for their introduction. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key concepts are presented to empower researchers in harnessing the full potential of this remarkable functional group in drug design and development.

The Physicochemical Power of the Trifluoromethyl Group

The introduction of a CF₃ group into a drug candidate can dramatically alter its physicochemical properties, which is fundamental to improving its overall "drug-like" characteristics. These alterations stem from a combination of steric and electronic effects that are unique to this functional group.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[2] This property is crucial for a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved absorption and distribution within the body.[1] For instance, the incorporation of a trifluoromethyl group into the antidepressant fluoxetine significantly enhanced its lipophilicity, facilitating efficient brain penetration.[2]

Alteration of Electronic Properties and pKa

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][3] When attached to an aromatic ring or adjacent to an acidic or basic functional group, it can significantly alter the molecule's electronic distribution. This can lead to a lowering of the pKa of nearby acidic protons, making a compound more acidic. Conversely, it can decrease the basicity of nearby amines.[4] This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and interaction with its biological target.

Enhanced Binding Affinity

The trifluoromethyl group can contribute to increased binding affinity through several mechanisms. Its steric bulk, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket. Furthermore, the CF₃ group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues. The electron-withdrawing nature of the CF₃ group can also modulate the electronic landscape of the molecule, leading to stronger interactions with the target. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[4]

Quantitative Impact on Drug Properties

The following tables summarize the quantitative impact of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated analogs.

Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa)

| Compound | Analog | LogP | pKa |

| Toluene | Trifluorotoluene | 2.73 | >14 |

| Aniline | 4-(Trifluoromethyl)aniline | 1.39 | 5.12 |

| Phenol | 4-(Trifluoromethyl)phenol | 1.96 | 9.98 |

This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.

Table 2: Metabolic Stability Data

| Compound | Analog | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLᵢₙₜ) (μL/min/mg protein) |

| Tolbutamide | Trifluoromethyl-tolbutamide | 20 | 150 |

| Diclofenac | 4'-(Trifluoromethyl)diclofenac | >120 | <5 |

This table demonstrates the significant increase in metabolic stability (longer half-life and lower intrinsic clearance) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.

Table 3: Binding Affinity (IC₅₀) Data

| Target | Compound | Analog | IC₅₀ (nM) |

| COX-2 | Celecoxib | Methyl-celecoxib | 40 |

| HIV Reverse Transcriptase | Efavirenz | Non-fluorinated analog | >1000 |

This table showcases the substantial improvement in binding affinity that can be achieved through the strategic incorporation of a trifluoromethyl group.

Synthetic Strategies for Introducing the Trifluoromethyl Group

A diverse array of synthetic methodologies has been developed to introduce the trifluoromethyl group into organic molecules. These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) equivalent to an electrophilic substrate. A key challenge in this area has been the generation and stabilization of the transient and highly reactive CF₃⁻ anion.

One of the most widely used reagents for this purpose is Ruppert's reagent (TMSCF₃) , which delivers the trifluoromethyl group to aldehydes, ketones, and imines upon activation with a fluoride source.[5][6] More recently, environmentally benign methods starting from fluoroform (HCF₃) have been developed.[5][6][7]

Caption: General workflow for nucleophilic trifluoromethylation.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation (CF₃⁺) equivalent to nucleophilic substrates such as enolates, enamines, and electron-rich aromatic compounds. A variety of shelf-stable and highly reactive electrophilic trifluoromethylating agents have been developed.

Prominent examples include the Umemoto reagents , which are S-(trifluoromethyl)dibenzothiophenium salts, and the Togni reagents , which are hypervalent iodine compounds.[8][9][10] These reagents have significantly expanded the scope of electrophilic trifluoromethylation, enabling the synthesis of a wide range of trifluoromethylated compounds under mild conditions.[8][11]

Caption: General workflow for electrophilic trifluoromethylation.

Radical Trifluoromethylation

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which can then react with a variety of substrates, including alkenes, alkynes, and arenes.[12] This approach is particularly useful for C-H trifluoromethylation reactions.

Common methods for generating trifluoromethyl radicals include the use of trifluoroiodomethane (CF₃I) in the presence of a radical initiator, or the use of sodium trifluoromethanesulfinate (Langlois' reagent).[12][13] Photoredox catalysis has also emerged as a powerful tool for radical trifluoromethylation under mild conditions.[13][14]

Caption: General workflow for radical trifluoromethylation.

Advanced Strategies: Umpolung and Asymmetric Trifluoromethylation

Recent advances in synthetic methodology have led to the development of more sophisticated strategies for trifluoromethylation. Umpolung strategies , for instance, reverse the normal reactivity of a functional group, allowing for novel bond formations.[15][16][17] For example, the formal "umpolung" of the SCF₃ group has enabled the synthesis of trifluoromethyl amines.[15][16]

Asymmetric trifluoromethylation reactions are crucial for the synthesis of chiral trifluoromethylated compounds, which are of great interest in drug discovery.[12][18][19] These reactions often employ chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, to control the stereochemical outcome of the trifluoromethylation step.[17][20][21][22]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Halide

This protocol provides a detailed, step-by-step methodology for a typical copper-catalyzed trifluoromethylation reaction.

Objective: To synthesize a trifluoromethylated arene from an aryl iodide using a copper catalyst and a trifluoromethyl source.

Materials:

-

Aryl iodide (1.0 mmol)

-

(Phen)₂Cu(CF₃) (1.1 mmol)

-

Anhydrous, degassed solvent (e.g., DMF, 10 mL)

-

Schlenk flask or sealed reaction vial

-

Stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl iodide (1.0 mmol), (Phen)₂Cu(CF₃) (1.1 mmol), and a stir bar to a Schlenk flask or reaction vial.

-

Solvent Addition: Add the anhydrous, degassed solvent (10 mL) to the reaction vessel.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated arene.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[3][23] The continued development of novel and efficient trifluoromethylation methodologies, including C-H functionalization and asymmetric approaches, will undoubtedly further expand the utility of trifluoromethylated building blocks in the discovery of next-generation therapeutics.[24][25][26]

References

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]

-

New Electrophilic Trifluoromethylating Agents. (1994). The Journal of Organic Chemistry. Retrieved from [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. (2017). Angewandte Chemie International Edition. Retrieved from [Link]

-

New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. (2000). Organic Letters. Retrieved from [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3. (2017). Angewandte Chemie International Edition. Retrieved from [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Recent Progress in Asymmetric Fluorination and Trifluoromethylation Reactions. (2014). Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved from [Link]

-

Protecting group free radical C–H trifluoromethylation of peptides. (2015). Chemical Science. Retrieved from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

-

Development of Electrophilic Trifluoromethylating Reagents. (2018). Yuki Gosei Kagaku Kyokaishi. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. Retrieved from [Link]

-

Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Retrieved from [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. (2018). Angewandte Chemie International Edition. Retrieved from [Link]

-

Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. (2000). Organic Letters. Retrieved from [Link]

-